4-(Tert-butyldimethylsilyloxy)cyclohex-1-enylboronic acid
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Overview
Description
4-(Tert-butyldimethylsilyloxy)cyclohex-1-enylboronic acid is a versatile organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyldimethylsilyloxy)cyclohex-1-enylboronic acid typically involves the protection of cyclohexenone followed by borylation. One common method includes the following steps:
Protection of Cyclohexenone: Cyclohexenone is treated with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form 4-(Tert-butyldimethylsilyloxy)cyclohexanone.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyldimethylsilyloxy)cyclohex-1-enylboronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Formation of alcohols or ketones.
Reduction Products: Formation of alkanes or alkenes.
Scientific Research Applications
4-(Tert-butyldimethylsilyloxy)cyclohex-1-enylboronic acid has numerous applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Tert-butyldimethylsilyloxy)cyclohex-1-enylboronic acid involves its ability to form stable complexes with transition metals, facilitating various catalytic processes. The boronic acid group interacts with metal catalysts, enabling the formation of carbon-carbon bonds through cross-coupling reactions. This interaction is crucial for the compound’s reactivity and effectiveness in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyldimethylsilyloxy)cyclohexanone: A precursor in the synthesis of 4-(Tert-butyldimethylsilyloxy)cyclohex-1-enylboronic acid.
4-(Tert-butyldimethylsilyloxy)phenylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
Uniqueness
This compound is unique due to its stability and versatility in various chemical reactions. Its ability to form stable complexes with transition metals and participate in cross-coupling reactions makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxycyclohexen-1-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6,11,14-15H,7-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWNEQZEHCDCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)O[Si](C)(C)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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